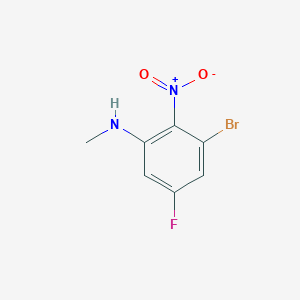![molecular formula C16H17ClN2O4S2 B2987945 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide CAS No. 896292-04-9](/img/structure/B2987945.png)
2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a chlorobenzenesulfonyl group and a thiophene ring, makes it valuable for applications ranging from drug synthesis to organic electronics.
Preparation Methods
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide typically involves a series of steps starting from readily available starting materials. The process includes esterification and amidation reactions. For instance, p-hydroxyphenylpropionic acid can be esterified with methanol in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This intermediate then undergoes amidation with anthranilic acid at elevated temperatures using a catalyst such as trimethylaluminum in a suitable solvent like dimethyl sulfoxide . The reaction mixture is quenched, and the product is purified through recrystallization and drying steps. This method boasts high conversion rates and yields, making it suitable for industrial production.
Chemical Reactions Analysis
2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Its unique properties make it suitable for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of a chlorobenzenesulfonyl group and a thiophene ring. Similar compounds include:
- Methyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- Ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-9-10(2)24-16(14(9)15(18)21)19-13(20)7-8-25(22,23)12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADXAYYZZHVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)


![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
